{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride
Overview
Description
Molecular Structure Analysis
The compound contains a pyridinyl ring, a 1,2,4-triazolyl ring, and an ethylamine group. The pyridinyl ring is a six-membered ring with five carbon atoms and one nitrogen atom. The 1,2,4-triazolyl ring is a five-membered ring with three nitrogen atoms and two carbon atoms. The ethylamine group consists of a two-carbon chain (ethyl) attached to an amine group (NH2) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents. Its boiling and melting points, as well as other physical properties, would depend on the specifics of its molecular structure .Scientific Research Applications
Antimicrobial Activities : Some derivatives of 1,2,4-triazoles, which include the pyridinyl group, have been synthesized and shown to exhibit good to moderate antimicrobial activity. For example, Bayrak et al. (2009) synthesized new compounds from isonicotinic acid hydrazide and found that they displayed notable antimicrobial properties (Bayrak et al., 2009).
Anticancer Potential : Some derivatives have been examined for their anticancer activity. For instance, Abdo and Kamel (2015) synthesized a series of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which demonstrated significant cytotoxicity against various human cancer cell lines (Abdo & Kamel, 2015).
Chemical Synthesis and Characterization : The chemical synthesis and characterization of such compounds is a common theme in research. For example, El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, exploring their chemical structures (El‐Sayed et al., 2008).
Potential Pharmacological Actions : The structure of some derivatives suggests potential pharmacological actions. Pitucha et al. (2004) synthesized new derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione, indicating possible effects on the central nervous system (Pitucha et al., 2004).
Green Synthesis Approaches : Gümüş (2019) developed an eco-friendly protocol for synthesizing Schiff bases from 5-(pyridinyl)-3-amino-1,2,4-triazoles using microwave irradiation, highlighting the importance of environmentally sustainable methods in chemical synthesis (Gümüş, 2019).
Crystal Structure Analysis : The study of crystal structures of related compounds can provide insights into their chemical properties. Dolzhenko et al. (2011) analyzed the crystal structure of a related triazolotriazine, contributing to a better understanding of molecular arrangements in such compounds (Dolzhenko et al., 2011).
Bioactivity Screening : The screening of bioactivity of these compounds is a crucial aspect of pharmaceutical research. Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives and screened them for antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
Novel Synthesis Methods : Sun et al. (2010) described an efficient synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the continuous innovation in synthetic chemistry of such compounds (Sun et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation . In other words, it prevents the formation of harmful proteinaceous accumulations within neurons . This interaction and the resulting changes can help alleviate the symptoms of diseases characterized by alpha-synuclein aggregation, such as Parkinson’s disease .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In normal conditions, alpha-synuclein is a soluble monomer, but it can adopt a helical structure after interaction with phospholipids . In the misfolded state, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions . This compound interferes with this process, reducing alpha-synuclein aggregation .
Pharmacokinetics
The compound has been shown to have in vivo efficacy, suggesting it may have suitable adme properties for therapeutic use .
Result of Action
The compound’s action results in the prevention of alpha-synuclein aggregation, which in turn prevents the formation of intracellular proteinaceous accumulations . This can lead to a reduction in neurotoxicity and neurodegeneration, alleviating symptoms in diseases like Parkinson’s disease .
Properties
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7;;/h2-3,5-6H,1,4,10H2,(H,12,13,14);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCTWTONAGFGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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